molecular formula C6H12ClNO2S B1282114 Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride CAS No. 66223-38-9

Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride

Cat. No.: B1282114
CAS No.: 66223-38-9
M. Wt: 197.68 g/mol
InChI Key: SQRLNYSSTHJCIU-UHFFFAOYSA-N
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Description

Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride is an organic compound belonging to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at the first and third positions, respectively. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with thiourea, followed by cyclization to form the thiazolidine ring. The reaction is typically carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various thiazolidine derivatives with different functional groups, which can exhibit unique biological activities.

Scientific Research Applications

Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1,3-thiazolidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride can be compared with other thiazolidine derivatives, such as:

This compound is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

ethyl 1,3-thiazolidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c1-2-9-6(8)5-3-10-4-7-5;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRLNYSSTHJCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66223-38-9
Record name 4-Thiazolidinecarboxylic acid, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66223-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC154947
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(ethoxycarbonyl)-1,3-thiazolidin-3-ium chloride
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